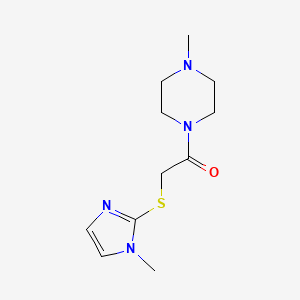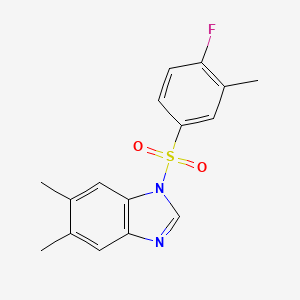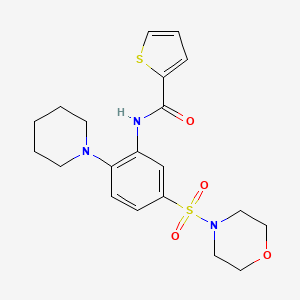
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone, also known as MISE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MISE is a small molecule that can be synthesized in the laboratory and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer cell growth. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in various cellular processes, including inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In inflammatory models, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In infectious disease models, this compound has been shown to inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone has several advantages for laboratory experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone, including further studies on its mechanism of action, optimization of its synthesis, and testing its therapeutic potential in various disease models. Additionally, the development of more soluble and less toxic analogs of this compound could lead to the discovery of new therapeutic agents. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments for various diseases.
Méthodes De Synthèse
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 1-methylimidazole with 2-chloroethanethiol, followed by the reaction of the resulting compound with 1-(4-methylpiperazin-1-yl)ethanone. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-(1-Methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound has shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. In infectious disease research, this compound has shown to inhibit the growth of certain bacteria and viruses.
Propriétés
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-13-5-7-15(8-6-13)10(16)9-17-11-12-3-4-14(11)2/h3-4H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWVEOQYSKANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)


![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)


![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)

![(7-Bromo-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7498545.png)
